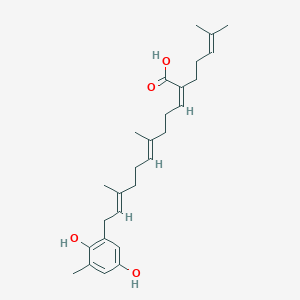
Sargahydroquinoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sargahydroquinoic acid is a natural product found in Roldana barba-johannis, Sargassum sagamianum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Vasodilation Effects
Sargahydroquinoic acid, an active constituent of Sargassum micracanthum, has demonstrated selective vasodilation effects on the basilar arteries of rabbits. This suggests its potential to accelerate cerebral blood flow without affecting systemic blood pressure (Park et al., 2008).
Antitumor Activity
Sargahydroquinoic acid, identified in the marine brown alga Sargassum fallax, exhibited moderate antitumor activity, offering insights into its potential applications in cancer therapy (Reddy & Urban, 2009).
Enhancement of Adipocyte Differentiation
Research on compounds from Sargassum yezoense identified sargahydroquinoic acid as a novel PPARα/γ dual agonist. It was found to enhance adipocyte differentiation and could be beneficial in reducing insulin resistance through regulation of adipogenesis (Kim et al., 2008).
Insect Growth Inhibition
Sargahydroquinoic acid, along with other compounds from Roldana barba-johannis, displayed insecticidal and insect growth regulatory activities, indicating its potential as a natural insecticidal agent (Cespedes et al., 2004).
Anti-Aging Effects
A study on human umbilical vascular endothelial cells revealed that sargahydroquinoic acid suppresses cellular senescence through the Akt/mTOR signaling pathway, indicating its potential use in anti-aging therapies (Cao et al., 2021).
Antimalarial Properties
Sargahydroquinoic acid showed moderate activity against Plasmodium falciparum, suggesting a role in antimalarial therapy (Afolayan et al., 2008). Further studies on semi-synthetic analogs of sargahydroquinoic acid revealed selective antiplasmodial compounds, underlining its importance in malaria treatment research (Munedzimwe et al., 2019).
Activation of PPARγ
Sargahydroquinoic acid isolated from Sargassum yezoense was found to activate peroxisome proliferator-activated receptor gamma (PPARγ), suggesting its therapeutic potential in metabolic diseases (Kim et al., 2011).
Anti-Inflammatory and Antioxidant Properties
Sargahydroquinoic acid exhibited anti-inflammatory and antioxidant properties, particularly in inhibiting NF-κB activation and inducing Nrf2 activation in lipopolysaccharide-stimulated cells. This suggests its application in treating various inflammatory diseases (Joung et al., 2021).
Isolation as an Antioxidant
The isolation of sargahydroquinoic acid using electrochemical techniques underlines its potential as an antioxidant compound in food and pharmaceutical applications (Ragubeer et al., 2012).
Eigenschaften
Produktname |
Sargahydroquinoic acid |
|---|---|
Molekularformel |
C27H38O4 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
(2Z,6E,10E)-12-(2,5-dihydroxy-3-methylphenyl)-6,10-dimethyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C27H38O4/c1-19(2)9-6-13-23(27(30)31)14-8-12-20(3)10-7-11-21(4)15-16-24-18-25(28)17-22(5)26(24)29/h9-10,14-15,17-18,28-29H,6-8,11-13,16H2,1-5H3,(H,30,31)/b20-10+,21-15+,23-14- |
InChI-Schlüssel |
ASCPFLQSHKBTRD-FWXQPYBBSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(/CCC=C(C)C)\C(=O)O)O |
Kanonische SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CCC=C(C)CCC=C(CCC=C(C)C)C(=O)O)O |
Synonyme |
sargahydroquinoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



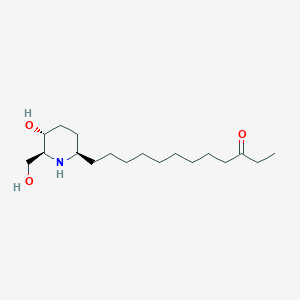
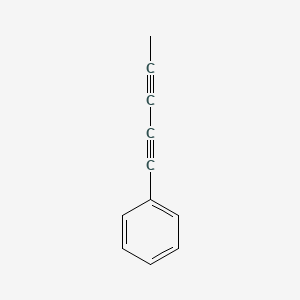
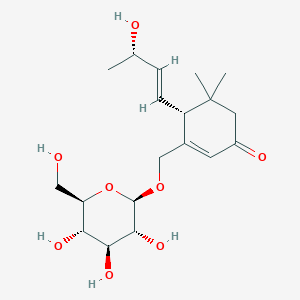
![3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-3-hydroxy-2-methylpropanoic acid](/img/structure/B1248330.png)
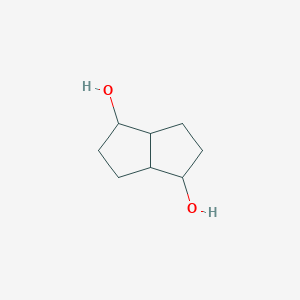
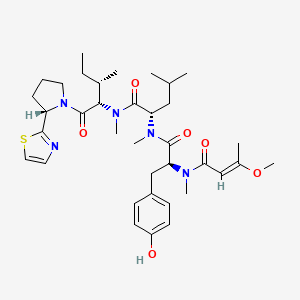
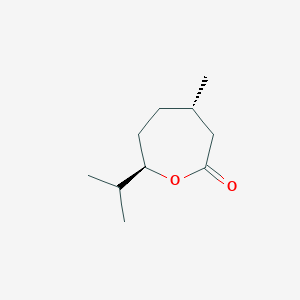
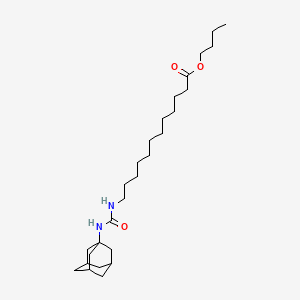
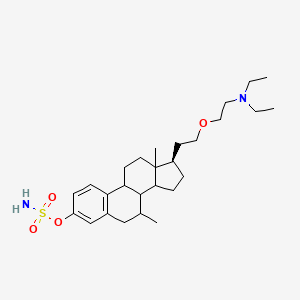
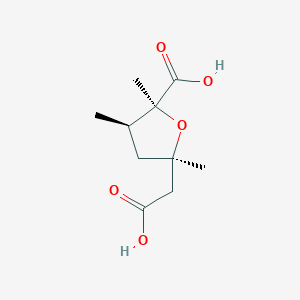
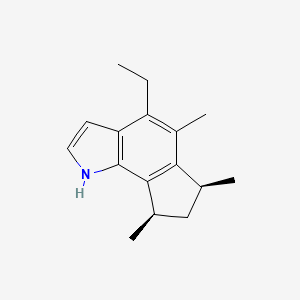
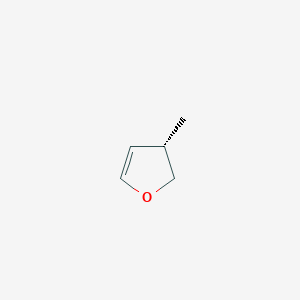
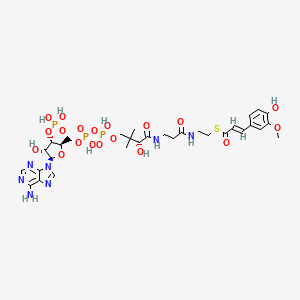
![(1S,4R,4aS,8aR,17aS)-13-amino-12-(butan-2-yl)-10-chloro-1,15,16-trihydroxy-4-methoxy-4a,8a,13,17a-tetrahydro-1H-chromeno[2',3':6,7][1,3]dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinoline-14,17(4H,9H)-dione](/img/structure/B1248348.png)